![molecular formula C12H12F2N2OS B2406796 N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide CAS No. 907974-18-9](/img/structure/B2406796.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide
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Overview
Description
Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many biologically active compounds and have been associated with a variety of medicinal properties, including antimicrobial, antifungal, antiviral, and antitumor activities .
Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications
Antidepressant Development
Depression is a significant global health concern, affecting millions of people worldwide. Researchers have explored novel antidepressant molecules, and metal-catalyzed procedures play a crucial role in their synthesis . The compound’s structural motifs can be effectively synthesized using metal-catalyzed steps, contributing to the development of tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and other antidepressant drugs.
Dual-Target or Multi-Target Antidepressants
Researchers aim to create antidepressants that simultaneously target multiple pathways, enhancing efficacy and minimizing side effects. N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide could be a valuable scaffold for designing dual- or multi-target antidepressants .
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-12(2,3)10(17)16-11-15-9-7(14)4-6(13)5-8(9)18-11/h4-5H,1-3H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPDRBCESSNIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
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